Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol
Description
Chemical Structure and Nomenclature of Poly(1,4-cyclohexanedimethylene adipate)
Molecular Architecture
The polymer is synthesized via polycondensation of adipic acid (hexanedioic acid) and 1,4-cyclohexanedimethanol (CHDM), forming repeating units with ester linkages. The backbone consists of alternating adipate (—OOC—(CH₂)₄—COO—) and cyclohexanedimethylene (—CH₂—C₆H₁₀—CH₂—) groups. The cyclohexylene moiety introduces conformational rigidity, while the adipate segment provides flexibility.
Table 1: Key Structural Features
Nomenclature and Isomeric Variants
The polymer’s systematic name reflects the connectivity of monomers: "poly(1,4-cyclohexylenedimethylene adipate)" emphasizes the cyclohexylene spacer between methylene groups. Variants may arise from differing cis/trans ratios of CHDM, denoted as poly(1,4-cyclohexanedimethylene adipate) when specifying isomerism.
Properties
CAS No. |
33478-30-7 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
bis(cyclohexylmethyl) hexanedioate |
InChI |
InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 |
InChI Key |
KTRQTHPGQDBQNH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
Other CAS No. |
33478-30-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, typically involves a melt polycondensation reaction. In this process, hexanedioic acid and 1,4-cyclohexanedimethanol are heated together in the presence of a catalyst, such as titanium tetrabutoxide, to facilitate the polymerization reaction . The reaction is carried out at high temperatures, usually between 150-200°C, and under reduced pressure to remove the water formed during the condensation reaction .
Industrial Production Methods
On an industrial scale, the production of this polymer involves similar melt polycondensation techniques but on a larger scale. The reactants are fed into a reactor where they are heated and stirred continuously. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then extruded, cooled, and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, primarily undergoes hydrolysis and thermal degradation reactions. Hydrolysis can occur in the presence of water, leading to the breakdown of the polymer into its monomeric units. Thermal degradation involves the breakdown of the polymer at elevated temperatures, resulting in the formation of smaller molecular weight fragments .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can catalyze the hydrolysis of the polymer.
Thermal Degradation: High temperatures, typically above 300°C, can cause the polymer to degrade.
Major Products Formed
Hydrolysis: Hexanedioic acid and 1,4-cyclohexanedimethanol.
Thermal Degradation: Various smaller molecular weight fragments, depending on the specific conditions.
Scientific Research Applications
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, has numerous applications in scientific research and industry:
Mechanism of Action
The effects of hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, are primarily due to its physical and chemical properties. The polymer forms strong, durable materials that are resistant to chemical attack and thermal degradation. The molecular targets and pathways involved in its action are related to its ability to form stable, high-molecular-weight structures that provide mechanical strength and chemical resistance .
Comparison with Similar Compounds
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, can be compared with other similar polyesters:
Polyethylene terephthalate (PET): PET is another widely used polyester with excellent mechanical properties and chemical resistance.
Polybutylene terephthalate (PBT): PBT is known for its high strength and resistance to solvents, but it has a lower melting point compared to this compound.
Polycyclohexylene dimethylene terephthalate (PCT): PCT has similar properties to this compound, but with higher impact strength and thermal stability.
These comparisons highlight the unique balance of properties offered by this compound, making it suitable for a wide range of applications.
Biological Activity
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol (PCCD), is a semicrystalline polyester synthesized through the polycondensation of 1,4-cyclohexanedimethanol (CHDM) and hexanedioic acid (sebacic acid). This compound has garnered attention due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of PCCD, supported by data tables and case studies.
Synthesis and Properties
PCCD is synthesized via a two-step melt polycondensation process. The properties of PCCD include:
- Transparency : Suitable for applications requiring visibility.
- Toughness : Provides durability in various applications.
- Good Barrier Properties : Effective in preventing gas and moisture transmission.
The synthesis parameters, such as monomer ratio and reaction temperature, significantly influence the polymer's molecular weight and thermal properties.
Antibacterial Properties
Research indicates that hexanedioic acid exhibits significant antibacterial activity against various pathogenic bacteria. Notably:
- Inhibition of Pathogens : Studies have shown that hexanedioic acid effectively inhibits the growth of Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial effect is attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Potential
Hexanedioic acid has also been investigated for its anticancer properties:
- Cell Proliferation Inhibition : Research suggests that it may affect cancer cell proliferation through modulation of cellular pathways related to apoptosis .
- Bioactive Compounds : Derivatives of hexanedioic acid have shown potential as antimicrobial and anticancer peptides, indicating a dual role in biological contexts.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of hexanedioic acid against common pathogens. The results are summarized in Table 1.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 10 | 10 |
This study demonstrates the compound's potential as a natural antibacterial agent suitable for pharmaceutical applications.
Study 2: Anticancer Activity
In another study assessing the anticancer properties of hexanedioic acid, researchers found that it inhibited the growth of breast cancer cells in vitro. The findings are presented in Table 2.
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | 48 |
| HeLa (Cervical Cancer) | 30 | 48 |
The results indicate that hexanedioic acid can effectively reduce cell viability in cancer cell lines, highlighting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic methodologies for preparing hexanedioic acid polymer with 1,4-cyclohexanedimethanol, and how do reaction conditions influence molecular weight?
Methodological Answer: Polycondensation is the primary synthesis route, typically using catalysts like p-toluenesulfonic acid ( ). Reaction parameters such as temperature (160–220°C), time (6–24 hours), and monomer stoichiometry critically affect molecular weight. For instance, extending reaction time from 6 to 18 hours increased the weight-average molecular weight (M_w) from 1,140 to 5,050 g/mol in amine-functionalized copolymers . Solvent-free melt polymerization is preferred for high-purity products, while solution polymerization (e.g., in diphenyl ether) may reduce side reactions .
Q. Which characterization techniques are most effective for analyzing the structural and thermal properties of this polymer?
Methodological Answer:
- NMR Spectroscopy : Distinguishes cis/trans configurations of 1,4-cyclohexanedimethanol (CHDM) units. For example, trans-CHDM enhances crystallinity, while cis-CHDM disrupts chain packing .
- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution; M_w values typically range from 2,000 to 50,000 g/mol depending on synthesis conditions .
- Differential Scanning Calorimetry (DSC) : Reveals glass transition temperatures (T_g) between 60–120°C and melting points (T_m) up to 250°C for semicrystalline variants .
- FTIR : Confirms ester linkages (C=O stretch at 1,730 cm⁻¹) and hydroxyl group consumption .
Q. How does the stereochemistry of 1,4-cyclohexanedimethanol (CHDM) impact polymer properties?
Methodological Answer: Trans-CHDM promotes rigidity and crystallinity due to linear chain alignment, whereas cis-CHDM introduces kinks, reducing crystallinity and enhancing amorphous character. For example, copolymers with 70% trans-CHDM exhibited a T_m of 240°C, while those with 50% cis-CHDM were entirely amorphous with a T_g of 85°C . Adjusting the trans/cis ratio allows tuning of mechanical strength and thermal stability for applications like films or fibers .
Advanced Research Questions
Q. What strategies resolve contradictory data on the relationship between CHDM content and polymer biodegradability?
Methodological Answer: Discrepancies arise from varying CHDM stereochemistry and comonomer selection. For example, CHDM-based polyesters with L-aspartic anhydride showed 60% mass loss in 12 weeks under enzymatic conditions, but analogous copolymers with hexanedioic acid exhibited minimal degradation due to higher hydrophobicity . To reconcile contradictions:
Q. How do nanoparticle catalysts improve the hydrogenation efficiency of dimethyl terephthalate (DMT) to CHDM, a key monomer for this polymer?
Methodological Answer: Ru-Pt nanoparticles (e.g., Ru₅Pt) on mesoporous silica achieve >95% DMT conversion to CHDM at 150°C and 50 bar H₂, outperforming conventional catalysts (70% conversion). The mesoporous structure enhances mass transfer and active site accessibility . Characterization via TEM and XPS confirms uniform nanoparticle dispersion (2–5 nm) and electronic synergy between Ru and Pt .
Q. What are the implications of copolymerizing hexanedioic acid with CHDM and functional monomers (e.g., isocyanates) for advanced applications?
Methodological Answer: Introducing isocyanates (e.g., 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane) enables crosslinking, improving thermal stability (T_g increased by 15–20°C) and mechanical strength (tensile modulus up to 2.5 GPa) . However, residual isocyanates require rigorous quantification (via FTIR or titration) to avoid toxicity, as some monomers (e.g., 3-isocyanatomethyl-3,5,5-trimethylcyclohexylisocyanate) are classified as toxic .
Q. How do environmental factors influence the polymer’s hydrolytic stability, and what predictive models exist?
Methodological Answer: Hydrolysis rates follow pseudo-first-order kinetics, with activation energy (E_a) ~60 kJ/mol in acidic conditions (pH 3). Predictive models based on Arrhenius equations correlate degradation with temperature and humidity. For example, at 70°C and 90% RH, 50% mass loss occurs in 8 weeks, versus >1 year at 25°C . Accelerated aging tests (ASTM F1980) combined with FTIR monitoring of ester bond cleavage are recommended for lifecycle predictions .
Q. What are the emerging methodologies for reducing toxicity risks in CHDM-based polymers for biomedical use?
Methodological Answer:
- Purification : Soxhlet extraction with ethanol removes unreacted monomers (e.g., residual CHDM <50 ppm) .
- Functionalization : Incorporating zwitterionic monomers (e.g., sulfobetaine) reduces protein adsorption and cytotoxicity .
- In Silico Screening : Tools like OECD QSAR Toolbox predict ecotoxicity, identifying safer comonomers (e.g., replacing isocyanates with acrylates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
